molecular formula C16H19N5S B6438877 1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole CAS No. 2549065-29-2

1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole

Cat. No.: B6438877
CAS No.: 2549065-29-2
M. Wt: 313.4 g/mol
InChI Key: UMNZIRCYNHMJEG-UHFFFAOYSA-N
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Description

The compound 1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-4-methyl-1H-pyrazole features a thieno[2,3-d]pyrimidine core fused with a thiophene ring and pyrimidine, substituted with 5,6-dimethyl groups. An azetidine (four-membered nitrogen-containing ring) is attached at the pyrimidine’s 4-position, further connected via a methyl bridge to a 4-methylpyrazole moiety.

Properties

IUPAC Name

5,6-dimethyl-4-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c1-10-4-19-21(5-10)8-13-6-20(7-13)15-14-11(2)12(3)22-16(14)18-9-17-15/h4-5,9,13H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNZIRCYNHMJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=C4C(=C(SC4=NC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

The target compound’s closest analogs include pyrazolopyrimidines, pyrazolotriazolopyrimidines, and pyrido-ditriazolopyrimidines (Table 1). Key differences lie in their core heterocycles and substituents:

Table 1: Structural Comparison

Compound Core Structure Substituents Key Functional Groups
Target Compound Thieno[2,3-d]pyrimidine 5,6-dimethyl; azetidinyl-methyl-pyrazole Thiophene, azetidine, pyrazole
Compound 3 () Pyrazolo[3,4-d]pyrimidine p-tolyl; hydrazine Pyrazole, hydrazine
Compound 10 () Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 2-substituted Triazole, pyrazole
Ditriazolopyrimidine () Pyrido[2,3-d:6,5-d']ditriazolopyrimidine Dihydropyridine Triazole, pyridine
  • Thienopyrimidine vs. Pyrazolopyrimidine: The thiophene ring in the target compound may enhance electron-withdrawing effects compared to pyrazole-based cores, influencing reactivity and binding affinity .
  • Azetidine vs. Larger Rings : The azetidine’s constrained geometry could improve target selectivity compared to bulkier substituents in analogs like dihydropyridine () .

Physicochemical Properties

  • Lipophilicity: The 5,6-dimethyl groups on the thienopyrimidine core increase hydrophobicity relative to pyrazolopyrimidines (e.g., Compound 3 in ) .
  • Solubility : The azetidine’s small ring size may enhance aqueous solubility compared to fused triazole systems (e.g., Compound 10 in ) .

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